![molecular formula C15H21BrN4O2 B2582231 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one CAS No. 2415454-38-3](/img/structure/B2582231.png)
3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one is a heterocyclic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to an azepanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one typically involves multiple steps. One common route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine to form 4-[(5-bromopyrimidin-2-yl)oxy]piperidine. Finally, this compound is coupled with azepan-2-one under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
- 4-[(5-Bromopyrimidin-2-yl)oxy]phenol
- 5-((4-Carboxypyridin-2-yl)oxy)isophthalic acid
Uniqueness
What sets 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one apart is its unique combination of a bromopyrimidine moiety with a piperidine and azepanone structure. This unique arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUYZPDVNMGTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
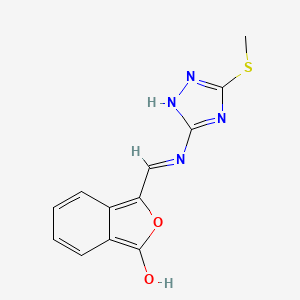
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2582149.png)
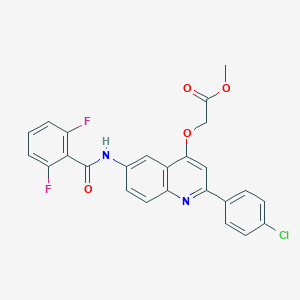
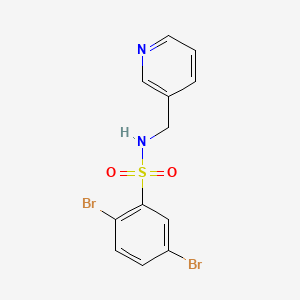
![2-(2,5-DIMETHYLBENZYL)-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2582153.png)
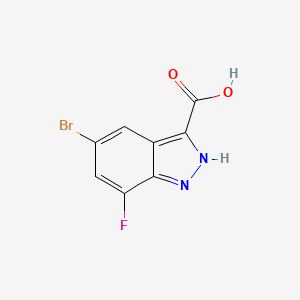
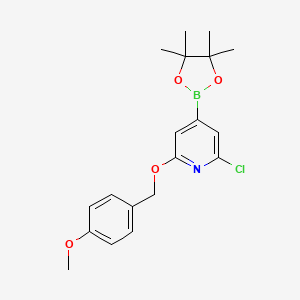
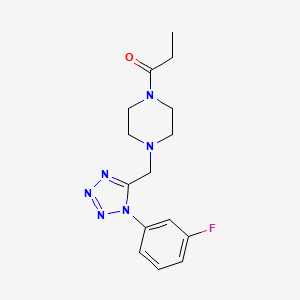

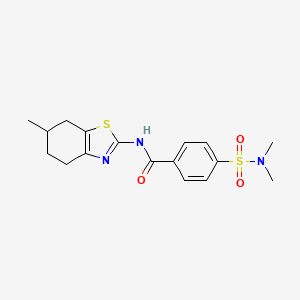

![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)
![N'-(4-ethoxyphenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2582171.png)
